molecular formula C11H11N5O3 B11606394 methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate

methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate

Cat. No.: B11606394
M. Wt: 261.24 g/mol
InChI Key: VODSFIGVXIAVLX-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE typically involves the reaction of methyl 2-aminobenzoate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, the compound’s pyrazole ring is of particular interest due to its presence in many pharmacologically active compounds. Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent .

Industry

In the industrial sector, METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(4E)-3-AMINO-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Properties

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 2-[(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C11H11N5O3/c1-19-11(18)6-4-2-3-5-7(6)13-14-8-9(12)15-16-10(8)17/h2-5H,1H3,(H4,12,15,16,17)

InChI Key

VODSFIGVXIAVLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C(NNC2=O)N

Origin of Product

United States

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